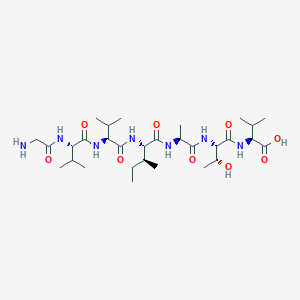

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine

Description

Properties

CAS No. |

591753-50-3 |

|---|---|

Molecular Formula |

C30H55N7O9 |

Molecular Weight |

657.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C30H55N7O9/c1-11-16(8)23(36-27(42)21(14(4)5)34-26(41)20(13(2)3)33-19(39)12-31)28(43)32-17(9)25(40)37-24(18(10)38)29(44)35-22(15(6)7)30(45)46/h13-18,20-24,38H,11-12,31H2,1-10H3,(H,32,43)(H,33,39)(H,34,41)(H,35,44)(H,36,42)(H,37,40)(H,45,46)/t16-,17-,18+,20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

WHHHPKPKTVWAQA-UMDXYXRPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant and most reliable method for synthesizing Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine is solid-phase peptide synthesis (SPPS) . This method allows for the sequential assembly of amino acids on a solid resin support, facilitating purification and automation.

Resin Loading: The C-terminal amino acid (L-valine in this case) is first attached to a solid resin, typically a polystyrene-based resin with a linker that can be cleaved later.

Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain. Each amino acid is typically protected at the amino group (e.g., Fmoc or Boc protection) to prevent side reactions.

Activation: Coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), DIC (diisopropylcarbodiimide), or DCC (dicyclohexylcarbodiimide) activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation.

Deprotection: After each coupling, the protecting group on the amino terminus is removed, commonly using trifluoroacetic acid (TFA) for Boc or piperidine for Fmoc strategies.

Cleavage: Once the full peptide sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS) to prevent side reactions.

- High purity and yield due to ease of washing away excess reagents.

- Automation capability for reproducibility and scale-up.

- Flexibility to incorporate non-natural amino acids or modifications.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Coupling | HBTU/DIC + base (e.g., DIPEA) | Room temperature, 30-60 min per cycle |

| Deprotection | 20% Piperidine in DMF (for Fmoc) | Room temperature, 10-20 min |

| Cleavage | TFA + H2O + TIS (95:2.5:2.5) | Room temperature, 1-3 hours |

Solution-Phase Peptide Synthesis

While less common for peptides of this length due to purification challenges, solution-phase synthesis can be used for specific cases or modifications. This involves coupling protected amino acids in solution, followed by purification steps such as chromatography.

Chemical Reaction Analysis

Types of Reactions Involved

- Peptide Bond Formation: Amide bond formation between the carboxyl group of one amino acid and the amino group of the next.

- Protecting Group Removal: Acidic or basic cleavage of protecting groups to expose reactive sites.

- Side-Chain Modifications: Potential oxidation or substitution reactions on side chains (e.g., threonine hydroxyl group).

Common Reagents and Their Roles

| Reagent | Role |

|---|---|

| HBTU, DIC, DCC | Coupling agents for peptide bond formation |

| TFA | Deprotection and cleavage from resin |

| Piperidine | Fmoc protecting group removal |

| Triisopropylsilane (TIS) | Scavenger during cleavage to prevent side reactions |

Research Findings and Data

Purity and Yield

- SPPS typically yields peptides with purity >90% after cleavage and initial purification.

- Final purification by preparative HPLC is standard to achieve >95% purity.

Structural Confirmation

- Mass spectrometry (e.g., MALDI-TOF) confirms molecular weight.

- NMR spectroscopy can verify sequence and conformation.

- Analytical HPLC profiles confirm purity and retention time.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Method | Solid-Phase Peptide Synthesis (SPPS) |

| Resin | Polystyrene-based resin with acid-labile linker |

| Protecting Groups | Fmoc (N-terminus), side-chain protecting groups as needed |

| Coupling Reagents | HBTU, DIC, or DCC |

| Deprotection Agent | Piperidine (for Fmoc), TFA (for Boc or cleavage) |

| Cleavage Cocktail | TFA + water + triisopropylsilane |

| Purification | Preparative HPLC |

| Analytical Techniques | Mass spectrometry, NMR, analytical HPLC |

| Typical Yield | 70-90% depending on scale and sequence complexity |

| Molecular Weight | 657.8 g/mol |

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine can undergo various chemical reactions, including:

Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid substitution can be achieved using SPPS with different amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can result in the formation of a hydroxylated peptide, while reduction of disulfide bonds can yield a peptide with free thiol groups.

Scientific Research Applications

Antiviral Properties

One of the notable applications of this compound relates to its antiviral properties. Research indicates that modifications of amino acid sequences, similar to those found in Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine, can enhance the bioavailability and efficacy of antiviral drugs. For instance, a study highlighted the effectiveness of L-valine esters in improving the absorption of nucleoside analogs used for treating hepatitis C virus (HCV) and other flaviviruses . The incorporation of amino acids like valine can facilitate active transport mechanisms in the gastrointestinal tract, enhancing drug delivery to systemic circulation.

Inhibition of Enzymatic Activity

Glycyl peptides have also demonstrated inhibition of specific enzymatic activities, such as penicillinase, which is crucial for combating antibiotic resistance . This inhibition can be attributed to the structural properties of the peptide, allowing it to interact effectively with the active sites of enzymes.

Role in Muscle Recovery and Performance

Peptides comprising branched-chain amino acids (BCAAs), such as valine and isoleucine, are known to support muscle recovery and enhance athletic performance. This compound may provide similar benefits due to its composition. A study on L-isoleucine and L-valine indicated that these amino acids could influence muscle metabolism and recovery post-exercise .

Sorption Properties

Research has shown that dipeptides like L-alanyl-L-valine exhibit unique sorption properties towards organic compounds, which can be harnessed in biochemical applications . The understanding of these properties can lead to advancements in drug delivery systems and the design of peptide-based materials for various applications.

Clinical Trials on Amino Acid Combinations

A clinical trial investigated the effects of L-isoleucine and L-valine on postmenopausal women experiencing hot flushes. While the results indicated no significant improvement in symptoms when compared to placebo, they provided insights into the metabolic pathways influenced by these amino acids . This highlights the need for further research into specific combinations that may yield beneficial outcomes.

| Study | Objective | Results | |

|---|---|---|---|

| Clinical Trial on L-isoleucine and L-valine | Assess effects on hot flushes | No significant difference from placebo | Further research needed on specific amino acid combinations |

| Antiviral Efficacy Study | Evaluate bioavailability enhancement | Improved absorption noted for valine esters | Valine enhances drug delivery mechanisms |

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine depends on its specific application. In biological systems, peptides typically exert their effects by binding to specific receptors or interacting with other proteins. This interaction can trigger a cascade of molecular events, leading to various cellular responses. The exact molecular targets and pathways involved would depend on the peptide’s structure and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

L-alanyl-L-valine: A dipeptide composed of alanine and valine.

L-valyl-L-alanine: Another dipeptide with valine and alanine.

L-alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine.

Uniqueness

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine is unique due to its specific sequence of eight amino acids, which imparts distinct structural and functional properties

Biological Activity

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine (GVVVVAV) is a synthetic peptide that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

GVVVVAV is composed of seven amino acids, each contributing to its unique properties. The specific sequence and composition influence its interactions with biological systems, including receptor binding, enzymatic activity, and cellular signaling pathways.

Mechanisms of Biological Activity

- Receptor Interaction : GVVVVAV may interact with specific receptors in the body, potentially influencing various physiological responses. Studies have shown that peptides can modulate receptor activity by mimicking natural ligands or blocking receptor sites.

- Antioxidant Activity : Some peptides exhibit antioxidant properties, which can protect cells from oxidative stress. GVVVVAV's structure may allow it to scavenge free radicals or enhance the body's antioxidant defenses.

- Antimicrobial Effects : Research indicates that certain peptides possess antimicrobial properties, making them candidates for developing new antibiotics. GVVVVAV's sequence may confer similar abilities, although specific studies are required to confirm this.

In Vitro Studies

- Cytotoxicity Assays : In vitro assays using human cancer cell lines have demonstrated varying degrees of cytotoxicity for synthetic peptides similar to GVVVVAV. For instance, studies using the MTT assay have shown that certain peptide sequences can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

- Antimicrobial Testing : Preliminary studies on related peptides have indicated potential antimicrobial activity against various pathogens. Future research should focus on assessing GVVVVAV's efficacy against bacterial and fungal strains.

In Vivo Studies

- Animal Models : Animal studies are crucial for understanding the pharmacokinetics and pharmacodynamics of GVVVVAV. Research involving peptide administration in rodents has shown promising results in modulating immune responses and reducing inflammation.

Case Studies

- Peptide Therapy in Cancer : A study explored the use of synthetic peptides similar to GVVVVAV in treating prostate cancer. Results indicated that these peptides could inhibit tumor growth through apoptosis induction and immune modulation.

- Wound Healing Applications : Another investigation assessed the role of peptide-based therapies in promoting wound healing. The study found that peptides enhanced fibroblast migration and collagen synthesis, suggesting a potential application for GVVVVAV in regenerative medicine.

Comparative Analysis of Similar Peptides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.